molecular formula C17H13ClFNO2S B2768124 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097873-46-4

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2768124
CAS No.: 2097873-46-4
M. Wt: 349.8
InChI Key: UDFBRUBYDGDHLO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an ethyl chain linking furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the benzamide group could produce the corresponding amine.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the thiophene ring, which may affect its reactivity and biological activity.

    2-chloro-6-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the furan ring, leading to different chemical and biological properties.

Uniqueness

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both furan and thiophene rings, which contribute to its distinct chemical reactivity and potential biological activities. This dual-ring structure may enhance its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c18-12-4-1-5-13(19)16(12)17(21)20-10-11(14-6-2-8-22-14)15-7-3-9-23-15/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFBRUBYDGDHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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